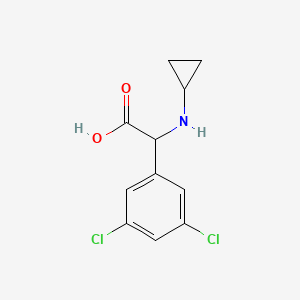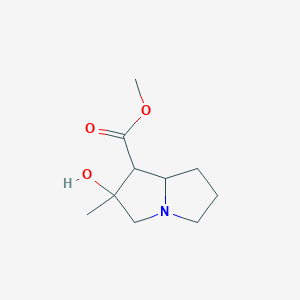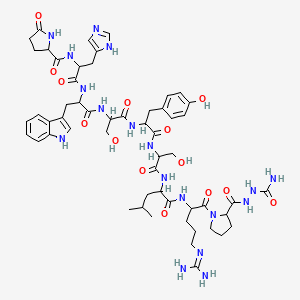
europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one: is a complex organometallic compound that features europium, a rare earth element, coordinated with a fluorinated organic ligand. Europium is known for its unique luminescent properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one typically involves the coordination of europium ions with the organic ligand. The process may include the following steps:
Ligand Preparation: The organic ligand, (Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one, is synthesized through a series of organic reactions, including fluorination and hydroxylation.
Coordination Reaction: Europium ions (Eu) are introduced to the ligand in a suitable solvent, such as ethanol or acetonitrile, under controlled temperature and pH conditions to form the desired complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Europium in the compound can undergo oxidation reactions, typically converting Eu to Eu.
Reduction: The compound can be reduced under specific conditions, affecting the oxidation state of europium.
Substitution: The organic ligand can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4).
Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).
Solvents: Ethanol, acetonitrile, dimethyl sulfoxide (DMSO).
Major Products:
Oxidation Products: Eu complexes with modified ligands.
Reduction Products: Eu complexes.
Substitution Products: Compounds with altered organic ligands.
Scientific Research Applications
Chemistry:
Luminescent Materials: Used in the development of phosphors for light-emitting diodes (LEDs) and display technologies due to its strong luminescence.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology:
Biological Labeling: Utilized in bioimaging and diagnostic assays as a fluorescent marker due to its unique emission properties.
Medicine:
Therapeutic Agents: Investigated for potential use in targeted drug delivery systems and as contrast agents in medical imaging.
Industry:
Optoelectronics: Applied in the manufacturing of optoelectronic devices, including lasers and sensors.
Material Science: Incorporated into advanced materials for improved performance and functionality.
Mechanism of Action
The mechanism of action of europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one primarily involves its luminescent properties. The europium ion, when excited by an external energy source, emits light through a process known as fluorescence. This emission is facilitated by the organic ligand, which acts as an antenna, absorbing energy and transferring it to the europium ion. The molecular targets and pathways involved include:
Energy Transfer: The ligand absorbs energy and transfers it to the europium ion.
Emission: The europium ion emits light at specific wavelengths, producing luminescence.
Comparison with Similar Compounds
Europium(III) chloride (EuCl_3): Another europium complex with different ligands.
Europium(III) nitrate (Eu(NO_3)_3): A nitrate complex of europium.
Europium(III) oxide (Eu_2O_3): An oxide form of europium.
Comparison:
Luminescence: Europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one exhibits stronger luminescence compared to other europium complexes due to the specific ligand structure.
Stability: The fluorinated ligand provides enhanced stability to the complex, making it more suitable for various applications.
Reactivity: The presence of multiple functional groups in the ligand allows for diverse chemical reactions, offering more versatility compared to simpler europium compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C30H33EuF21O6 |
|---|---|
Molecular Weight |
1040.5 g/mol |
IUPAC Name |
europium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |
InChI Key |
UDXLMYFGTHAWDC-VNGPFPIXSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Eu] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)
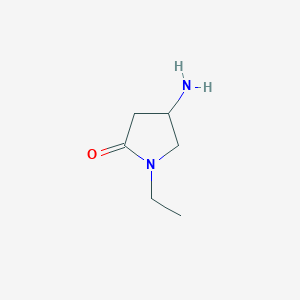
![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)
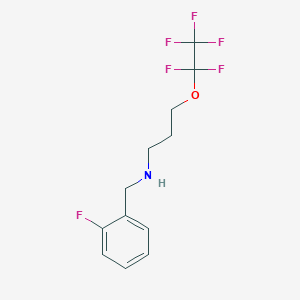

![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)


